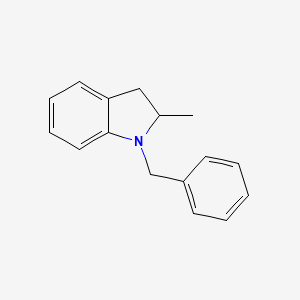

1-benzyl-2-methyl-2,3-dihydro-1H-indole

Description

Properties

CAS No. |

954-89-2 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-benzyl-2-methyl-2,3-dihydroindole |

InChI |

InChI=1S/C16H17N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |

InChI Key |

BVGOMGPQBZIBSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

solubility of 1-benzyl-2-methyl-2,3-dihydro-1H-indole in organic solvents

Title: Solubility Dynamics of 1-Benzyl-2-methyl-2,3-dihydro-1H-indole in Organic Solvents: A Technical Guide

Executive Summary

This compound (CAS 954-89-2), commonly known as 1-benzyl-2-methylindoline, is a highly functionalized heterocyclic compound. Indoline derivatives are critical in organic chemistry, often serving as chiral auxiliary groups, ligands in asymmetric synthesis, and foundational scaffolds for 1[1]. Because of its highly lipophilic nature, understanding its solubility profile in various organic solvents is essential for optimizing synthetic workflows, purification processes, and downstream formulation strategies.

Structural Analysis & Physicochemical Properties

The solubility of any compound is fundamentally dictated by its molecular structure. 1-Benzyl-2-methylindoline consists of a fused bicyclic indoline core (2,3-dihydro-1H-indole) substituted with a methyl group at the C2 position and a benzyl group at the N1 position.

-

Lipophilicity and Hydrophobic Bulk: The addition of the benzyl and methyl groups significantly increases the molecule's hydrophobic surface area. Indoline derivatives already exhibit 2[2]; the N-benzylation pushes the partition coefficient (LogP) into the highly lipophilic range (estimated LogP > 3.5).

-

Hydrogen Bonding Profile: Unlike indole, which possesses a secondary amine capable of acting as a hydrogen bond donor, the N1 position in this compound is occupied by a benzyl group. This creates a tertiary amine that acts as a weak hydrogen bond acceptor but completely lacks hydrogen bond donating capabilities. This structural reality severely restricts its solubility in aqueous media while drastically enhancing its affinity for organic solvents.

Solubility Profile in Organic Solvents

The dissolution of 1-benzyl-2-methylindoline in organic solvents is governed by the thermodynamics of mixing and intermolecular forces. The benzyl group disrupts the planar packing typically seen in unsubstituted indolines, lowering the crystal lattice energy and thereby increasing solubility in non-polar and polar aprotic environments.

Table 1: Estimated Solubility Profile of 1-Benzyl-2-methylindoline in Organic Solvents (at 298.15 K)

| Solvent Class | Solvent | Polarity Index | Estimated Solubility | Primary Solvation Mechanism |

| Non-Polar | Hexane | 0.1 | High (> 50 mg/mL) | London dispersion forces |

| Non-Polar | Toluene | 2.4 | Very High (> 100 mg/mL) | π-π stacking with benzyl/indoline rings |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Excellent (> 200 mg/mL) | Strong dipole-induced dipole interactions |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 4.4 | Excellent (> 150 mg/mL) | Favorable entropy of mixing |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High (> 100 mg/mL) | High dielectric constant; standard for HTS |

| Polar Protic | Ethanol | 5.2 | Moderate (20 - 50 mg/mL) | Weak H-bond acceptance from solvent |

| Polar Protic | Methanol | 5.1 | Low to Moderate (10 - 30 mg/mL) | Limited by hydrophobic bulk of the solute |

Experimental Workflows for Solubility Determination

To empirically validate the solubility of highly lipophilic indoline derivatives, the 3 is the accepted gold standard[3]. Unlike kinetic solubility assays (e.g., nephelometry) which measure the precipitation point of a compound dissolved in DMSO when added to an aqueous buffer, the shake-flask method determines the true thermodynamic solubility by establishing an equilibrium between the solid phase and the saturated solution.

Step-by-Step Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of 1-benzyl-2-methylindoline (solid) to a 10 mL glass vial containing 5.0 mL of the selected organic solvent. Two phases (solid and liquid)4 to ensure saturation[4].

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture continuously for 48 to 72 hours. This prolonged duration is critical to ensure that4[4].

-

Phase Separation: Remove the vial and allow the undissolved solid to settle. Centrifuge the mixture, then carefully filter the supernatant using a chemically inert 0.22 µm PTFE syringe filter to 3[3].

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase. Quantify the exact concentration of the dissolved solute using3 coupled with UV detection, referencing a previously established calibration curve[3].

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Mechanistic Insights and Causality

Understanding why 1-benzyl-2-methylindoline behaves this way requires analyzing the thermodynamics of dissolution. The dissolution process for lipophilic indolines in organic solvents is generally endothermic and entropy-driven.

-

In Non-Polar Solvents (e.g., Toluene): The structural similarity between the solvent and the solute's benzyl/indoline rings allows for highly favorable π-π stacking and van der Waals interactions. These forces easily overcome the enthalpy of the crystal lattice, resulting in near-instantaneous dissolution.

-

In Polar Protic Solvents (e.g., Methanol): The large hydrophobic surface area of the molecule forces the protic solvent into a highly ordered, clathrate-like structure around the solute. This creates an unfavorable entropic penalty. Because the tertiary amine is sterically hindered by the benzyl and methyl groups, its ability to accept hydrogen bonds from methanol is restricted, leading to comparatively lower solubility.

Implications for Drug Development & Formulation

If 1-benzyl-2-methylindoline or its downstream structural analogs are utilized in biological screening (such as5[5]), their extreme lipophilicity poses a significant hurdle. Formulators must strategically bypass the lack of aqueous solubility.

For in vitro assays, the compound is typically dissolved in a polar aprotic co-solvent like DMSO to create a highly concentrated stock solution (e.g., 10-50 mM), which is then diluted into the assay buffer. For in vivo applications, Lipid-Based Drug Delivery Systems (LBDDS) such as Self-Emulsifying Drug Delivery Systems (SEDDS) or liposomal encapsulation are required to maintain the compound in a solubilized state within the gastrointestinal tract or bloodstream.

Caption: Formulation decision pathway for highly lipophilic indoline derivatives.

References

-

[2] CymitQuimica. "CAS 496-15-1: Indoline". URL:

-

[1] ChemicalBook. "Indoline | 496-15-1". URL:

-

[3] BenchChem. "General Experimental Protocol for Determining Solubility". URL:

-

[4] ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". URL:

-

[5] ACS Bio & Med Chem Au. "Indole-2-carboxamides Optimization for Antiplasmodial Activity". URL:

Sources

CAS number and identifiers for 1-benzyl-2-methyl-2,3-dihydro-1H-indole

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-benzyl-2-methyl-2,3-dihydro-1H-indole (also known as 1-benzyl-2-methylindoline ), a significant heterocyclic building block in medicinal chemistry.[1] Characterized by an indoline core functionalized with a methyl group at the C2 position and a benzyl group at the N1 position, this compound serves as a critical intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and GPCR ligands.

Unlike commodity chemicals with a single, universally recognized commercial CAS number, this specific derivative is frequently generated in situ or custom-synthesized from its parent compound, 2-methylindoline .[1] This guide details the structural parameters, validated synthesis protocols, and analytical characteristics required for its application in drug development.

Part 1: Chemical Identification & Properties[1][2]

Core Identifiers

As a specialized intermediate, 1-benzyl-2-methylindoline is most accurately identified by its chemical structure and the CAS numbers of its stable precursors.[1]

| Parameter | Technical Detail |

| Chemical Name | This compound |

| Synonyms | 1-Benzyl-2-methylindoline; N-Benzyl-2-methylindoline |

| Molecular Formula | C₁₆H₁₇N |

| Molecular Weight | 223.31 g/mol |

| Parent Precursor CAS | 6872-06-6 (2-Methylindoline) |

| Reagent CAS | 100-39-0 (Benzyl bromide) |

| SMILES | CC1Cc2ccccc2N1Cc3ccccc3 |

| InChI Key | (Predicted) HMORPAKTPJRBRQ-UHFFFAOYSA-N |

Physical Properties (Predicted)[5][6]

-

Physical State: Viscous oil or low-melting solid (racemic mixture).[1]

-

Solubility: Highly soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water.

-

Chirality: The C2 position is a chiral center. Standard synthesis yields a racemic mixture (

), while enantioselective synthesis requires chiral catalysts or resolution.

Part 2: Structural Analysis & Reactivity[1]

The molecule features a fused benzene and pyrrolidine ring system (indoline). The nitrogen atom is

-

N-Benzylation: The benzyl group at N1 acts as a protecting group or a hydrophobic pharmacophore. It prevents oxidation to the indole and modulates lipophilicity.

-

C2-Methylation: The methyl group at C2 introduces steric bulk and chirality, often used to restrict conformational freedom in drug receptor binding.

-

Reactivity Profile:

-

Oxidation: Can be dehydrogenated to form 1-benzyl-2-methylindole using oxidants like DDQ or MnO₂.[1]

-

Electrophilic Substitution: The aromatic ring (C5/C7 positions) remains active for electrophilic aromatic substitution (e.g., halogenation, formylation).

-

Part 3: Synthesis & Manufacturing Protocols

Protocol A: N-Alkylation of 2-Methylindoline (Standard)

This is the most reliable method for generating the compound in a laboratory setting.[1]

Reagents:

-

2-Methylindoline (1.0 eq)[1]

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (

, 2.0 eq) or Sodium hydride (NaH, 1.2 eq) -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

-

Preparation: Dissolve 2-methylindoline in anhydrous Acetonitrile under an inert atmosphere (

). -

Deprotonation/Base Addition: Add anhydrous

to the solution. Stir for 15 minutes at room temperature. -

Alkylation: Add Benzyl bromide dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1).

-

Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve residue in DCM, wash with water and brine. Dry over

. Purify via silica gel column chromatography (eluent: Hexane/EtOAc) to yield the product as a pale yellow oil.

Protocol B: Benzylarylation of N-Allyl Anilines (Catalytic Cascade)

A modern approach utilizing manganese-catalyzed radical cascade cyclization.[1]

Mechanism:

-

Substrate: N-Allyl-N-benzyl aniline.[1]

-

Catalyst:

. -

Oxidant: Di-tert-butyl peroxide (DTBP).[1]

-

Outcome: The reaction triggers an intramolecular radical cyclization to form the indoline core with the benzyl group already in place.

Synthesis Logic Diagram

Figure 1: Synthetic pathway for 1-benzyl-2-methylindoline via direct alkylation and subsequent potential oxidation.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected (in

| Technique | Expected Signal | Interpretation |

| ¹H NMR | Methyl group at C2 (doublet).[1] | |

| ¹H NMR | C3 Methylene protons (diastereotopic). | |

| ¹H NMR | C2 Methine proton (multiplet). | |

| ¹H NMR | Benzylic | |

| ¹H NMR | Aromatic protons (Indoline + Benzyl rings). | |

| MS (ESI) | Protonated molecular ion. |

Part 5: Safety & Handling

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[1]

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of vapors.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the indole form.

References

-

PubChem. 2-Methylindoline (CAS 6872-06-6) Compound Summary.[1] National Library of Medicine. Available at: [Link]

-

Huang, W., et al. (2019). Benzylarylation of N-Allyl Anilines: Synthesis of Benzylated Indolines. The Journal of Organic Chemistry, 84(10), 6072-6083. Available at: [Link]

-

Organic Syntheses. 1-Benzylindole (General N-benzylation protocol).[1] Org. Synth. 1974, 54, 58. Available at: [Link]

safety data sheet (SDS) for 1-benzyl-2-methylindoline derivatives

The Architect's Guide to Safety Data Sheets (SDS) for 1-Benzyl-2-methylindoline Derivatives: Compliance, Toxicology, and Handling

Introduction

1-Benzyl-2-methylindoline (CAS 954-89-2) and its structural derivatives are critical scaffolds in modern drug discovery, frequently utilized in the synthesis of CNS-active agents and targeted [1]. Because these compounds exhibit potent biological activity, generating an accurate, highly detailed Safety Data Sheet (SDS) is not merely a regulatory formality—it is a fundamental requirement for laboratory safety and environmental stewardship. With the 2024/2025 updates to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) aligning with the UN’s Globally Harmonized System (GHS) Rev. 7, strict adherence to a uniform 16-section format and is now mandatory[2].

This whitepaper provides an in-depth, causality-driven guide to profiling 1-benzyl-2-methylindoline derivatives, establishing self-validating toxicological protocols, and authoring a fully compliant SDS.

Section 1: Physicochemical Profiling & Hazard Identification (SDS Sections 2 & 9)

The physical properties of a compound dictate its hazard classification and the engineering controls required for safe handling. 1-Benzyl-2-methylindoline is typically a yellow oil at room temperature, characterized by high lipophilicity due to the benzyl and methyl substitutions on the indoline core[1].

Causality in Handling: The lipophilic nature (high LogP) of the benzyl group significantly enhances dermal penetration. Consequently, standard latex gloves offer insufficient protection; impermeable nitrile or neoprene gloves are required to prevent systemic absorption. Furthermore, the electron-rich indoline nitrogen is susceptible to atmospheric oxidation, necessitating storage under inert gas (argon or nitrogen) to prevent the formation of reactive, potentially sensitizing N-oxide species.

Table 1: Baseline Physicochemical & Hazard Profile of 1-Benzyl-2-methylindoline

| Parameter | Value / Description | SDS Section | Implication for Safety |

| Physical State | Yellow oil | Section 9 | Spill risk; requires specific inert absorbent materials for cleanup. |

| Solubility | Insoluble in water; soluble in DMSO/EtOH | Section 9 | Water cannot be used for decontamination; organic solvents required. |

| Skin Penetration | High (due to lipophilicity) | Section 11 | Requires impermeable nitrile/neoprene PPE to prevent absorption. |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A | Section 2 | Mandates specific hazard statements (H315, H319) on all labeling. |

Section 2: Toxicological Assessment Workflows (SDS Section 11)

To populate3 of the SDS, empirical data regarding acute toxicity, mutagenicity, and cytotoxicity must be generated[3]. While basal indoles generally exhibit low mammalian toxicity (LD50 oral in rats ~1 g/kg)[4], synthetic derivatives like 1-benzyl-2-methylindoline require rigorous validation to rule out off-target effects.

Self-Validating Protocol: In Vitro Cytotoxicity Assay (HepG2 Cells) To determine the IC50 and inform the Acute Toxicity Estimates (ATE) for the SDS, a standardized MTT viability assay is employed. This protocol incorporates internal controls to ensure data integrity and prevent false positives caused by solvent toxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1x10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Dissolve 1-benzyl-2-methylindoline in sterile DMSO to create a 10 mM stock. Crucial Step: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

-

Treatment: Treat cells with serial dilutions of the derivative (0.1 μM to 100 μM).

-

Positive Control: Doxorubicin (1 μM) to validate assay sensitivity.

-

Negative Control: 0.5% DMSO vehicle to establish baseline viability.

-

-

Incubation & MTT Addition: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan.

-

Solubilization & Readout: Remove media, dissolve formazan crystals in 100 μL DMSO, and measure absorbance at 570 nm using a microplate reader.

-

Data Synthesis: Calculate the IC50 using non-linear regression. If the IC50 < 10 μM, the compound is flagged for higher acute toxicity categorization under5[5].

Toxicological data generation workflow for populating SDS Section 11.

Section 3: Hazard Communication & Safe Handling (SDS Sections 7 & 8)

Under the OSHA HCS, employers must ensure that SDSs are readily accessible and that workers are trained on specific handling protocols[5]. For 1-benzyl-2-methylindoline derivatives, exposure controls must account for both inhalation of aerosols (if handled as a neat oil under agitation) and dermal contact.

Engineering Controls (Section 8):

-

Fume Hoods: All manipulations of the neat oil must be performed in a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

-

Storage (Section 7): Store in amber, light-resistant vials under an inert atmosphere (Argon) at 4°C. The benzyl-indoline bond can undergo photo-degradation and oxidative cleavage over time, yielding reactive byproducts that alter the toxicity profile.

Section 4: Environmental Fate & Emergency Response (SDS Sections 6, 12, 13)

The ecological impact of indoline derivatives is a critical component of 6[6]. Due to their lipophilicity and aromatic ring systems, these compounds often exhibit low biodegradability and high aquatic toxicity.

Spill Response Protocol (Section 6):

-

Containment: Do NOT use water. Isolate the spill area and ensure adequate ventilation.

-

Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) directly to the oil.

-

Neutralization: Wash the surface with a 5% sodium hypochlorite solution. Mechanistic rationale: The hypochlorite oxidizes the electron-rich indoline nitrogen, neutralizing the active pharmaceutical ingredient, followed by an ethanol wipe to clear organic residues.

-

Disposal: Sweep the absorbed mixture into a sealed, labeled chemical waste container for high-temperature incineration (Section 13).

Step-by-step emergency response logic for 1-benzyl-2-methylindoline spills.

Conclusion

Authoring an SDS for 1-benzyl-2-methylindoline derivatives requires a synthesis of chemical intuition, rigorous toxicological testing, and strict adherence to evolving OSHA and GHS standards. By understanding the causality between the molecule's structural features (e.g., the lipophilic benzyl group and the oxidizable indoline core) and its physical hazards, drug development professionals can create self-validating safety frameworks that protect both personnel and the environment.

References

- Title: How The New GHS Updates Are Shaping SDS Requirements in the U.S.

- Source: osha.

- Source: reachsafetydatasheets.

- Source: epa.

- Source: biorxiv.

- Source: molaid.

Sources

Biological Activity and Therapeutic Potential of N-Benzyl-2-Methylindoline Scaffolds: A Technical Guide

Executive Summary

The N-benzyl-2-methylindoline scaffold represents a privileged structural motif in modern drug discovery, characterized by its fused bicyclic indoline core and a highly influential chiral center at the C2 position[1][2]. The strategic addition of an N-benzyl group significantly enhances the lipophilicity of the molecule, which is a critical determinant for blood-brain barrier (BBB) permeability and hydrophobic pocket occupation in target enzymes[3]. This technical guide explores the causal relationships between the chemical architecture of N-benzyl-2-methylindoline derivatives and their diverse biological activities, including potent anticancer cytotoxicity, neuroprotective enzyme inhibition, and antioxidant properties.

Pharmacological Profiles and Biological Activity

Oncology: Cytotoxicity and Apoptosis Induction

In oncology, indoline and indolinone (oxidized indoline) derivatives have demonstrated profound anti-proliferative activities. Biphenylurea-indolinone conjugates exhibit competitive cytotoxicity against human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines[4]. The MCF-7 cell line has proven particularly susceptible to these scaffolds, with specific derivatives achieving IC50 values as low as 1.04 µM, representing a 7-fold increase in potency compared to the reference drug, doxorubicin[4]. Furthermore, hybrid molecules such as isatin-quinazolines have been developed to target triple-negative breast cancer (MDA-MB-231) by acting as potent apoptosis-inducing agents[5].

Neuroprotection: Caspase-6 Inhibition

Beyond oncology, the indoline scaffold is highly relevant in neuropharmacology. Functionalized isatin sulfonamides act as highly selective, small-molecule inhibitors of Caspase-6[3]. Caspase-6 is an executioner caspase responsible for cleaving the huntingtin protein into toxic fragments, a primary driver of Huntington's disease[3]. The N-benzyl moiety provides the necessary steric bulk to selectively occupy the Caspase-6 allosteric site over Caspase-3. The calculated LogP values of these N-substituted analogues fall within the optimal range for passive BBB diffusion, making them viable leads for central nervous system (CNS) therapeutics[3].

Antioxidant and Antimicrobial Activity

Derivatives such as 2-methylindoline conjugated with biphenyl groups exhibit notable antioxidant properties. Molecular docking studies have shown that 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-2-methylindoline possesses a high binding affinity (docking score of -8.8) for cyanobacterial membrane-bound manganese superoxide dismutase (MnSOD), significantly outperforming standard antioxidants like ascorbic acid[6].

Quantitative Activity Data

The following tables summarize the biological efficacy of functionalized indoline scaffolds across various therapeutic targets.

Table 1: Cytotoxic Activity of Indoline-Based Conjugates Against Human Cancer Cell Lines

| Compound Scaffold | Target Cell Line | IC50 Value (µM) | Reference Drug |

| Indolinone 5o[4] | MCF-7 (Breast Cancer) | 1.04 ± 0.10 | Doxorubicin (7.30 µM) |

| Indolinone 5l[4] | MCF-7 (Breast Cancer) | 1.93 ± 0.17 | Doxorubicin (7.30 µM) |

| Indolinone 5q[4] | MCF-7 (Breast Cancer) | 3.87 ± 0.31 | Doxorubicin (7.30 µM) |

| Indolinone 8b[4] | MCF-7 (Breast Cancer) | 4.66 ± 0.42 | Doxorubicin (7.30 µM) |

| Isatin-Quinazoline 13a[5] | MDA-MB-231 (TNBC) | High Nanomolar | Doxorubicin |

Table 2: Caspase Inhibition Profile of Indoline Derivatives

| Target Enzyme | Therapeutic Application | Inhibitory Potency (IC50) | Selectivity Profile |

| Caspase-6[3] | Huntington's Disease | High Nanomolar | Selective over Caspase-3 |

| Caspase-3[3] | Apoptosis / Oncology | Low Micromolar | Moderate |

Self-Validating Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-Methylindoline via Intermolecular Hydride Transfer

The synthesis of N-benzyl-2-methylindoline can be achieved through the condensation of 2-methylindoline with aromatic aldehydes (e.g., 4-chlorobenzaldehyde). Causality Note: Reductive amination is preferred over direct alkylation with benzyl halides to prevent quaternary ammonium salt formation and to accommodate the steric hindrance introduced by the 2-methyl group[7].

-

Reagent Mixing: Combine 2-methylindoline and the target benzaldehyde in a specialized reaction vessel.

-

Activation: Apply microwave irradiation or heat to promote condensation. The reaction proceeds via the formation of an azomethine ylide intermediate[7].

-

Hydride Transfer: Allow the intermediate to undergo reduction. The stabilization of intermediates via intramolecular hydrogen bonding dictates the divergent reactivity, yielding the N-benzylindoline product through an intermolecular hydride transfer (where an additional equivalent of indoline acts as the hydride donor)[7].

-

Isolation: Purify the crude mixture using column chromatography. Yields (typically ~20%) are heavily influenced by competitive elimination pathways that form indole byproducts[7].

Protocol 2: In Vitro Cytotoxicity Evaluation (SRB Assay)

To evaluate the anticancer activity of the synthesized scaffolds, the Sulforhodamine B (SRB) colorimetric assay is utilized[4][5]. Causality Note: The SRB assay is favored over the traditional MTT assay because SRB binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a direct optical proxy for total protein mass rather than metabolic activity, eliminating artifacts caused by compound-induced metabolic shifts[5].

-

Cell Seeding: Seed MCF-7 or PC-3 cells in 96-well microtiter plates and incubate for 24 hours at 37°C to ensure cellular adherence[4].

-

Treatment: Expose the cells to varying concentrations of the indoline derivatives (dissolved in a 1% DMSO vehicle) for 48 hours. Include doxorubicin as a positive self-validating control[5].

-

Fixation: Add cold trichloroacetic acid (TCA) to the wells. TCA rapidly precipitates cellular proteins, locking the cellular mass in place for accurate quantification.

-

Staining & Elution: Stain the fixed cells with SRB dye. Wash the plates repeatedly with 1% acetic acid to remove unbound dye, then solubilize the bound dye using a weak base (e.g., Tris buffer)[5].

-

Quantification: Measure the optical density at 540 nm using an ELISA microplate reader. Calculate the IC50 utilizing non-linear regression models[5].

Visualizations

Workflow for the synthesis and biological evaluation of N-benzyl-2-methylindoline scaffolds.

Dual biological pathways modulated by functionalized indoline derivatives.

References

-

[1] CAS 6872-06-6: 2-Methylindoline | CymitQuimica. Source: cymitquimica.com.1

-

[7] Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. Source: nih.gov. 7

-

[4] Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties - PMC. Source: nih.gov. 4

-

[5] Synthesis and in vitro anti-proliferative activity of some novel isatins conjugated with quinazoline/phthalazine hydrazines against triple-negative breast cancer MDA-MB-231 cells as apoptosis-inducing agents - Taylor & Francis. Source: tandfonline.com. 5

-

[3] Synthesis and in Vitro Evaluation of Sulfonamide Isatin Michael Acceptors as Small Molecule Inhibitors of Caspase-6 | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 3

Sources

- 1. CAS 6872-06-6: 2-Methylindoline | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 7. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 1-benzyl-2-methyl-2,3-dihydro-1H-indole synthesis

An In-Depth Technical Guide on the Synthesis of 1-Benzyl-2-methyl-2,3-dihydro-1H-indole

Executive Summary

The scaffold This compound (also known as 1-benzyl-2-methylindoline ) represents a critical structural motif in medicinal chemistry, serving as a core pharmacophore for various G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and peptidomimetics.[1] Its structural rigidity, combined with the lipophilic benzyl moiety and the stereogenic center at C2, makes it an ideal candidate for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive analysis of the synthetic pathways to access this molecule.[1] Unlike generic protocols, this document distinguishes between racemic scale-up strategies and enantioselective routes , offering researchers the autonomy to select the methodology best suited to their program's stage—from hit-to-lead (where speed and diversity matter) to lead optimization (where stereopurity is paramount).

Part 1: Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must analyze the target molecule's bond-forming potential. The retrosynthetic breakdown reveals two primary logical disconnections:

-

Disconnection A (N-Alkylation): Cleavage of the N1–Benzyl bond.[1] This suggests a precursor of 2-methylindoline and a benzyl electrophile.[1] While intuitively simple, the steric bulk at C2 can impede nucleophilic attack by the secondary amine.

-

Disconnection B (C2-C3 Saturation): Reduction of the corresponding 1-benzyl-2-methylindole.[1] This route benefits from the high nucleophilicity of the indole nitrogen (facilitating early benzylation) and allows for late-stage stereocontrol via asymmetric hydrogenation.

Figure 1: Retrosynthetic analysis comparing the N-alkylation route (A) and the Indole Reduction route (B).

Part 2: Methodology 1 — The "High-Fidelity" Route (Indole Reduction)

Best for: High yields, avoiding steric clashes, and preventing side reactions.

This approach reverses the standard order of operations. By installing the benzyl group on the planar, aromatic indole before reduction, we utilize the higher acidity of the indole N-H (pKa ~16) to ensure quantitative alkylation. The subsequent reduction is then performed under conditions that preserve the N-benzyl bond.[1]

Step 1: N-Benzylation of 2-Methylindole[1]

-

Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr), DMF.[2]

-

Mechanism: Deprotonation of the indole nitrogen creates a highly nucleophilic indolyl anion.[1][3][4] The reaction is rapid and regioselective for N1 over C3 due to the hard/soft nature of the anion in polar aprotic solvents.

Step 2: Selective Reduction

-

Challenge: Standard catalytic hydrogenation (H₂/Pd-C) frequently causes hydrogenolysis (cleavage) of the N-benzyl group.

-

Solution: Use Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid (AcOH) or Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA). These methods reduce the C2-C3 double bond via protonation at C3 followed by hydride delivery to C2, leaving the N-benzyl group intact.

Detailed Protocol (Self-Validating)

Phase A: N-Benzylation [1]

-

Setup: Flame-dry a 250 mL round-bottom flask. Charge with 2-methylindole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Validation: Gas evolution (H₂) must be observed.[1][3] Stir for 30 min until evolution ceases and the solution turns clear/yellow.

-

Alkylation: Add Benzyl bromide (1.1 equiv) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with sat. NH₄Cl.[1][4] Extract with EtOAc.[2] Wash with H₂O (3x) to remove DMF. Dry over MgSO₄.[4]

Phase B: Ionic Reduction

-

Reaction: Dissolve crude 1-benzyl-2-methylindole (1.0 equiv) in Glacial Acetic Acid (0.5 M).

-

Addition: Add NaBH₃CN (3.0 equiv) portion-wise at 15°C. Caution: HCN generation is possible; perform in a well-ventilated fume hood.[1]

-

Monitoring: Stir at RT for 2–4 hours. Validation: TLC should show the disappearance of the fluorescent indole spot and appearance of a non-fluorescent, lower Rf indoline spot (stains with Dragendorff’s reagent or PMA).

-

Quench: Pour into ice water. Basify to pH >9 with NaOH pellets (slowly) or 50% NaOH solution. Extract with DCM.[1]

Part 3: Methodology 2 — The "Stereoselective" Route (Asymmetric Hydrogenation)

Best for: Drug development requiring enantiopure (R)- or (S)- isomers.[1]

The C2 position of 1-benzyl-2-methylindoline is a stereocenter.[1] Racemic synthesis yields a 50:50 mixture, necessitating chiral resolution. Asymmetric hydrogenation of the protected indole precursor is the most direct route to high enantiomeric excess (ee).

Mechanistic Insight

Iridium complexes with chiral phosphine ligands (e.g., [Ir(COD)Cl]₂ / (S)-MeO-Biphep or Ph-PHOX ) are superior to Ruthenium or Rhodium for hindered indoles. The mechanism involves:

-

N-Coordination: The metal center coordinates to the indole double bond.[1]

-

Hydride Addition: Enantioselective 1,4-hydride delivery (if considering the resonance structure) or direct C2/C3 hydrogenation.

-

Role of Additives: Iodine (I₂) is often added to form a cationic Ir(III) active species which is more electrophilic and reactive.

Figure 2: Workflow for Iridium-catalyzed asymmetric hydrogenation.

Protocol Specifications

-

Catalyst Loading: 1–2 mol% [Ir(COD)Cl]₂, 2.2 mol% Chiral Ligand.

-

Solvent: Toluene or DCM.[1]

-

Pressure: High pressure H₂ (30–50 bar) is typically required.[1]

-

Additive: 10 mol% I₂ (crucial for conversion).

Part 4: Methodology 3 — The "Scalable" Route (N-Alkylation of Indoline)

Best for: Quick access to analogs if 2-methylindoline is already in stock.[1]

While theoretically simpler, this route suffers from the "ortho-effect." The methyl group at C2 sterically hinders the nitrogen lone pair, reducing nucleophilicity compared to unsubstituted indoline.

Optimization for Success: To overcome the 45–60% yield ceiling reported in literature:

-

Solvent Switch: Use Acetonitrile (MeCN) or DMF .[1]

-

Base: Use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃. The "Cesium Effect" improves solubility and reactivity of the anion.

-

Temperature: Heat to 60–80°C.

Data Comparison Table:

| Parameter | Route A: Indoline Alkylation | Route B: Indole Reduction | Route C: Asymm. Hydrogenation |

| Starting Material | 2-Methylindoline | 2-Methylindole | 1-Benzyl-2-methylindole |

| Step Count | 1 (if SM available) | 2 | 1 (from protected indole) |

| Typical Yield | 50–70% | 85–95% (cumulative) | 90–98% |

| Stereochemistry | Racemic | Racemic | Enantioselective (>90% ee) |

| Key Risk | Steric hindrance; C3-alkylation | Over-reduction (ring opening) | Cost of catalyst; High Pressure |

| Scalability | High | High | Moderate (Autoclave limit) |

Part 5: References

-

Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; VII. Reduction of Indoles with Sodium Borohydride in Carboxylic Acids." Synthesis, 1977. Link

-

Foundational text on the ionic reduction of indoles to indolines using NaBH4/AcOH.

-

-

Zhou, Y.-G., et al. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines."[1][5] Journal of the American Chemical Society, 2009. Link

-

Establishes the Ir/I2/Ligand system for hydrogenating hindered N-heterocycles.

-

-

Baeza, A., & Pfaltz, A. "Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles." Chemistry – A European Journal, 2010. Link

-

Specific protocol for N-protected indole hydrogenation.

-

-

BenchChem. "Protocol for Fischer Indole Synthesis of 2-Methylindoles." Link

-

Reference for preparing the starting material if not commercially available.

-

-

Organic Syntheses. "1-Benzylindole." Org.[1][5][6][7][8] Synth. 1974, 54, 58. Link

-

Standard operating procedure for N-benzylation of indoles.

-

Sources

- 1. N-Benzyl-N-methylaniline for synthesis 614-30-2 [sigmaaldrich.com]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Benzyl-2-methylindoline: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the therapeutic potential of the 1-benzyl-2-methylindoline scaffold. It is intended for researchers, scientists, and drug development professionals seeking to investigate novel chemical entities with promising pharmacological activities. This document moves beyond a simple literature review to offer expert insights into the rationale behind experimental design and to propose a strategic path for the evaluation of this emerging scaffold.

Part 1: The Indoline Scaffold: A Privileged Core in Medicinal Chemistry

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among these, the indoline and its isomer, isoindoline, have earned the status of "privileged structures."[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of a wide array of therapeutic agents. The presence of the indoline core in numerous clinically approved drugs underscores its favorable physicochemical properties and its ability to be readily modified to achieve desired pharmacological effects.[1]

Part 2: The 1-Benzylindoline Moiety: An Emerging Pharmacophore of Interest

The strategic addition of a benzyl group at the 1-position of the indoline ring has been shown to significantly enhance the therapeutic potential of this scaffold. Research into 1-benzyl-2-indolinones, a closely related analog of our target molecule, has revealed potent biological activities in two key therapeutic areas: neurodegenerative diseases and oncology.

Acetylcholinesterase Inhibition: A Target for Alzheimer's Disease

A significant body of research has focused on 1-benzyl-2-indolinones as selective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] The depletion of acetylcholine is a hallmark of Alzheimer's disease, and its inhibition is a clinically validated strategy for symptomatic treatment. Studies have shown that the benzyl substitution at the 1-position of the indoline ring can lead to a significant increase in both the potency and selectivity of AChE inhibition compared to established drugs like donepezil.[3][4] Molecular modeling studies suggest that the benzyl group can establish favorable interactions within the enzyme's active site, potentially at an allosteric binding pocket.[3]

Tyrosine Kinase Inhibition: A Strategic Approach in Oncology

In the realm of oncology, 1-benzyl-2-indolinone derivatives have demonstrated promising activity as inhibitors of various tyrosine kinases.[5][6] These enzymes play a crucial role in cell signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a common driver of cancer. Specific derivatives of the 1-benzyl-2-indolinone scaffold have shown inhibitory activity against key oncogenic kinases such as SRC, PDGFR-β, c-MET, and VEGFR-2.[5][7] This broad-spectrum kinase inhibition profile suggests the potential for developing drugs that can target multiple cancer-promoting pathways simultaneously.

Part 3: 1-Benzyl-2-methylindoline: A Novel Scaffold with Untapped Potential

While the 1-benzyl-2-indolinone core has been the subject of considerable investigation, the therapeutic potential of 1-benzyl-2-methylindoline remains largely unexplored. The substitution of the 2-oxo group with a methyl group introduces a significant change in the molecule's steric and electronic properties. This modification is hypothesized to offer several potential advantages:

-

Altered Target Selectivity: The removal of the polar carbonyl group and the introduction of a non-polar methyl group could shift the target profile of the molecule, potentially leading to enhanced selectivity for specific isoforms of a target enzyme or even engagement with entirely new targets.

-

Improved Pharmacokinetic Properties: The increased lipophilicity of the 2-methyl derivative compared to the 2-oxo analog may lead to improved oral bioavailability and better penetration of the blood-brain barrier, which would be particularly advantageous for central nervous system (CNS) targets.

-

Novel Intellectual Property: The novelty of the 1-benzyl-2-methylindoline scaffold provides a clear path for securing intellectual property rights for new chemical entities and their therapeutic applications.

Given the established activities of the 1-benzylindoline core, it is logical to hypothesize that 1-benzyl-2-methylindoline will exhibit therapeutic potential in the areas of neurodegenerative diseases and oncology. The following sections of this guide will outline a comprehensive strategy for the synthesis and biological evaluation of this promising new scaffold.

Part 4: Synthetic Strategy for 1-Benzyl-2-methylindoline

The synthesis of 1-benzyl-2-methylindoline can be achieved through a straightforward, multi-step process that leverages established synthetic methodologies. The proposed synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 1-benzyl-2-methylindoline.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Methylindoline from 2-Methylindole

This step involves the catalytic hydrogenation of 2-methylindole. While various methods exist, the use of an acidic ionic liquid as the reaction medium has been reported to provide high selectivity and yield.[8]

-

Reaction Setup: In a high-pressure reactor, combine 2-methylindole (1 equivalent) and a catalytic amount of 10% palladium on carbon (Pd/C).

-

Solvent Addition: Add the acidic ionic liquid (e.g., [Bmim][HSO4]) to the reactor.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (5-80 atm) and heat to the desired temperature (30-150 °C).[8]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst. Extract the product with an appropriate organic solvent and purify by column chromatography to yield 2-methylindoline.

Step 2: Synthesis of 1-Benzyl-2-methylindoline

This step involves the N-benzylation of 2-methylindoline.

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylindoline (1 equivalent) in a suitable solvent such as acetonitrile.

-

Base and Reagent Addition: Add potassium carbonate (K2CO3, 2-3 equivalents) as a base, followed by the dropwise addition of benzyl bromide (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-benzyl-2-methylindoline.

Part 5: Proposed Experimental Workflows for Target Validation

The following experimental workflows provide a robust framework for the initial biological evaluation of 1-benzyl-2-methylindoline.

Workflow 1: Acetylcholinesterase Inhibition Assay

This assay will determine the ability of 1-benzyl-2-methylindoline to inhibit the activity of AChE. The Ellman's method is a widely used and reliable colorimetric assay for this purpose.[4]

Caption: Workflow for the acetylcholinesterase inhibition assay.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of AChE enzyme, the test compound (1-benzyl-2-methylindoline) at various concentrations, the substrate (acetylthiocholine iodide), and the chromogen (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add the AChE solution and the test compound solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the acetylthiocholine iodide solution to each well.

-

Color Development: Simultaneously, add the DTNB solution. DTNB reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow 2: Tyrosine Kinase Inhibition Assay

A generic ELISA-based assay can be used to screen for the inhibitory activity of 1-benzyl-2-methylindoline against a panel of tyrosine kinases.[6]

Caption: Workflow for the tyrosine kinase inhibition assay.

Detailed Protocol:

-

Plate Coating: Coat a 96-well plate with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

Kinase-Inhibitor Incubation: Add the specific tyrosine kinase of interest (e.g., VEGFR-2, PDGFR-β) and the test compound at various concentrations to the wells.

-

Reaction Initiation: Start the phosphorylation reaction by adding ATP. Incubate for a specified time at an optimal temperature.

-

Detection: Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. This antibody will bind to the phosphorylated substrate.

-

Signal Generation: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. HRP will catalyze the conversion of TMB to a colored product.

-

Absorbance Measurement: Stop the reaction with an acidic solution and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Workflow 3: In Vitro Anticancer Activity Assessment

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.[5][7]

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of 1-benzyl-2-methylindoline.

-

Incubation: Incubate the cells for a period of 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After a few hours of incubation, add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.

Part 6: Data Interpretation and Future Directions

The data generated from these initial assays will provide a crucial first look at the therapeutic potential of 1-benzyl-2-methylindoline.

Hypothetical Data Summary

| Assay | Target | Hypothetical IC50 (µM) |

| AChE Inhibition | Acetylcholinesterase | 0.5 - 5 |

| Tyrosine Kinase Inhibition | VEGFR-2 | 1 - 10 |

| PDGFR-β | 5 - 20 | |

| Anticancer Activity | MCF-7 Cells | 2 - 15 |

| A549 Cells | 5 - 25 |

Interpretation of Hypothetical Data:

-

An IC50 value in the sub-micromolar to low micromolar range in the AChE inhibition assay would warrant further investigation of this scaffold for Alzheimer's disease.

-

Selective inhibition of specific tyrosine kinases would guide the focus of anticancer drug development efforts.

-

Potent cytotoxicity against specific cancer cell lines would validate the in vitro anticancer potential of the compound.

Future Directions and Lead Optimization:

Based on the initial biological data, a structure-activity relationship (SAR) study should be initiated. This would involve the synthesis and evaluation of a library of analogs of 1-benzyl-2-methylindoline with modifications at key positions:

-

Substitutions on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups on the benzyl ring can modulate the electronic properties and binding interactions of the molecule.

-

Modifications at the 2-Position: While the focus is on the 2-methyl group, exploring other small alkyl or functionalized groups at this position could further refine the activity.

-

Substitutions on the Indoline Core: Adding substituents to the aromatic ring of the indoline core can influence the molecule's lipophilicity and target engagement.

Part 7: Conclusion

The 1-benzyl-2-methylindoline scaffold represents a novel and promising area of investigation in drug discovery. Building upon the established therapeutic potential of the broader 1-benzylindoline class of compounds, this new derivative offers the potential for improved target selectivity, favorable pharmacokinetic properties, and novel intellectual property. The synthetic and experimental workflows outlined in this guide provide a clear and strategic path for the comprehensive evaluation of 1-benzyl-2-methylindoline. The insights gained from these studies will be instrumental in determining the ultimate therapeutic utility of this exciting new scaffold and will pave the way for the development of the next generation of therapeutics for neurodegenerative diseases and cancer.

Part 8: References

-

Gökçe, M., et al. (2022). Synthesis and molecular modeling studies of 1-benzyl-2-indolinones as selective AChE inhibitors. Future Medicinal Chemistry. [Link][3]

-

Çakmak, G., et al. (2025). Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evaluation. European Journal of Medicinal Chemistry. [Link][5]

-

Qachchachi, F., et al. (2015). 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]indoline-2,3-dione. IUCrData. [Link]

-

Kumar, A., & Kumar, R. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link][1]

-

Kumar, A., & Kumar, R. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link][2]

-

Gökçe, M., et al. (2025). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. ResearchGate. [Link][4]

-

Nguyen, H. T., et al. (2020). Design, synthesis, and bioevaluation of novel oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole. Medicinal Chemistry Research. [Link]

-

Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Medicinal Chemistry Letters. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link][7]

-

Li, X., et al. (2017). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules. [Link][6]

-

Lee, J., et al. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

-

El-Sayed, W. M., & Ali, O. M. (2014). Synthesis and Biological Screening of Some New Heterocyclic Compounds Incorporating Benzimidazole Moiety. Journal of Chemical and Pharmaceutical Research. [Link]

-

Fathimunnisa, M., et al. (2016). 1-Benzyl-5-methylindoline-2,3-dione. IUCrData. [Link][9]

-

Ma, R., et al. (2020). Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals. Organic & Biomolecular Chemistry. [Link][10]

-

Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules. [Link]

-

CN108329248B - Preparation method of 2-methylindoline. Google Patents. [8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Synthesis and molecular modeling studies of 1-benzyl-2-indolinones as selective AChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability of 1-Benzyl-2-methyl-2,3-dihydro-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-benzyl-2-methyl-2,3-dihydro-1H-indole (also known as 1-benzyl-2-methylindoline). This document is intended for researchers, scientists, and drug development professionals who utilize the indoline scaffold. By integrating theoretical principles with actionable experimental protocols, this guide elucidates the intrinsic stability of the molecule, outlines its primary degradation pathways, and establishes a robust framework for its assessment under standard and stressed conditions. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable data crucial for regulatory submissions and drug development milestones.

Introduction: The 1-Benzyl-2-methylindoline Scaffold

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry and materials science. Its saturated heterocyclic structure provides a three-dimensional geometry that is often desirable for achieving specific interactions with biological targets. The substituent at the 1-position, a benzyl group, and at the 2-position, a methyl group, imparts specific physicochemical properties and potential metabolic liabilities. 1-Benzyl-2-methylindoline, specifically, serves as a crucial building block for more complex molecules, including potent acetylcholinesterase inhibitors and novel anticancer agents.[1][2]

Understanding the intrinsic stability of this core structure is paramount. Instability can lead to the formation of degradation products, which may result in a loss of efficacy, altered bioavailability, or the emergence of toxic impurities. This guide will systematically explore the stability of this molecule, providing both the "why" and the "how" for its comprehensive evaluation.

Theoretical Stability Assessment: Identifying Potential Liabilities

The chemical structure of 1-benzyl-2-methylindoline contains several functional groups and structural features that are susceptible to degradation under common laboratory and storage conditions.

-

Oxidation of the Indoline Ring: The 2,3-dihydroindole system is inherently susceptible to oxidation, which leads to aromatization and the formation of the corresponding indole derivative, 1-benzyl-2-methyl-1H-indole.[3] This is often the primary degradation pathway, as the conversion to a fully aromatic system is thermodynamically favorable. The presence of the methyl group at the C2 position may influence the rate of this oxidation compared to the unsubstituted indoline.

-

N-Oxidation: The tertiary amine nitrogen in the indoline ring is a potential site for oxidation, forming an N-oxide. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents.[4] N-oxides can have significantly different physicochemical properties, including solubility and biological activity.[5]

-

N-Debenzylation: The bond between the nitrogen atom and the benzylic carbon can be susceptible to cleavage under both oxidative and reductive conditions (hydrogenolysis).[6] This would result in the formation of 2-methylindoline and benzaldehyde or benzyl alcohol, depending on the conditions.

-

Benzylic C-H Oxidation: The methylene protons on the benzyl group are "benzylic" and thus activated towards oxidation, which could lead to the formation of a ketone (1-(benzoyl)-2-methylindoline) or other oxidized species.

-

Hydrolytic Stability: While the core structure lacks readily hydrolyzable groups like esters or amides, stability at pH extremes should not be assumed and must be experimentally verified. Strong acidic or basic conditions can catalyze unforeseen rearrangements or degradation.[7][8]

Experimental Design: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, providing critical insights into degradation pathways and demonstrating the specificity of analytical methods.[9][10][11] These studies involve subjecting the compound to conditions more severe than those anticipated during storage or use to accelerate decomposition.[12]

A typical forced degradation study for 1-benzyl-2-methylindoline should encompass the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: Solid-state sample at 80°C for up to one week.

-

Photolytic Degradation: Exposure to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

The goal is to achieve a target degradation of approximately 5-20%.[12] This level of degradation is sufficient to produce and identify major degradants without completely consuming the parent compound.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products.[13] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application.[13][14]

Protocol: HPLC-UV Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to ensure separation of compounds with varying polarities.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

-

Gradient Program:

-

Start at 30% B, hold for 2 minutes.

-

Ramp to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 254 nm and 280 nm, or use a Photodiode Array (PDA) detector to assess peak purity and identify the optimal wavelength.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.[10] The key is to demonstrate that the peaks for known degradation products do not co-elute with the parent peak.[10]

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical flow for a comprehensive stability assessment of this compound.

Caption: Workflow for Stability Assessment of 1-benzyl-2-methylindoline.

Data Presentation

Results from forced degradation studies should be summarized in a clear, tabular format. This allows for a quick comparison of the molecule's lability under different stress conditions.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent Compound | Total Impurities (%) | Major Degradant (RT) |

| Control (Initial) | 0 | 99.8 | 0.2 | - |

| 0.1 M HCl | 72 h | 98.5 | 1.5 | RRT 0.85 |

| 0.1 M NaOH | 72 h | 99.1 | 0.9 | RRT 0.92 |

| 3% H₂O₂ | 24 h | 85.2 | 14.8 | RRT 1.15 |

| Thermal (80°C) | 7 days | 97.6 | 2.4 | RRT 1.15 |

| Photolytic | ICH Q1B | 96.4 | 3.6 | RRT 1.15 |

(Note: Data are illustrative and will vary based on experimental results.)

Anticipated Degradation Pathways

Based on the theoretical assessment and literature precedents for similar structures, the following degradation pathways are anticipated. Identification of these products would typically be achieved using LC-MS to obtain the mass of the degradant, followed by MS/MS fragmentation for structural confirmation.

Caption: Potential Degradation Pathways for 1-benzyl-2-methylindoline.

-

Aromatization: The most probable degradation product, especially under oxidative and photolytic stress, is 1-benzyl-2-methyl-1H-indole .[3] This involves the loss of two hydrogen atoms from the dihydroindole ring.

-

N-Oxidation: The formation of 1-benzyl-2-methylindoline N-oxide is another likely outcome of oxidative stress.

-

N-Debenzylation: While less common under standard forced degradation conditions, cleavage of the N-benzyl bond to yield 2-methylindoline can occur, particularly under harsh thermal or catalytic conditions.[6]

Conclusion and Recommendations

The this compound scaffold possesses inherent stability but is susceptible to degradation, primarily through oxidation to its corresponding indole form. This transformation is accelerated by exposure to oxidizing agents and light. The tertiary amine is also a potential site for N-oxidation. The N-benzyl bond is comparatively robust but can be cleaved under more forcing conditions.

Recommendations for Handling and Storage:

-

Storage: Store the compound in well-sealed, airtight containers, protected from light. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

-

In Solution: Solutions of the compound, especially in protic solvents, may be more prone to oxidation than the solid material.[3] Prepare solutions fresh and minimize their exposure to air and light. If storage in solution is necessary, de-gassing the solvent and storing under an inert atmosphere at low temperatures is advisable.

By following the comprehensive assessment strategy outlined in this guide, researchers can confidently characterize the stability profile of 1-benzyl-2-methylindoline and its derivatives, ensuring the quality and integrity of their scientific work and drug development programs.

References

-

Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. (2017). PMC. Available at: [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PMC. Available at: [Link]

-

Forced degradation and impurity profiling. (n.d.). ScienceDirect. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Available at: [Link]

-

Application of polarography to the development of a stability-indicating assay method for a new indole derivative and its tablet formulations. (1974). PubMed. Available at: [Link]

-

Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole. Available at: [Link]

-

indole acidity. (n.d.). quimicaorganica.org. Available at: [Link]

-

Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). PMC. Available at: [Link]

-

Indole: Properties, Reactions, Production And Uses. (2025). Chemcess. Available at: [Link]

-

Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (2025). Plant Physiology. Available at: [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Available at: [Link]

-

Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (2023). MDPI. Available at: [Link]

-

Pd(II)-Catalyzed Ligand Controlled Synthesis of Methyl 1-benzyl-1H-indole-3-carboxylates and Bis(1-benzyl-1H-indol-3-yl)methanones. (2014). RSC Publishing. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (n.d.). PMC. Available at: [Link]

-

1-benzylindole. (1974). Organic Syntheses. Available at: [Link]

-

Pd(ii)-catalyzed ligand controlled synthesis of methyl 1-benzyl-1H-indole-3-carboxylates and bis(1-benzyl-1H-indol-3-yl)methanones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. (2025). ResearchGate. Available at: [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI. Available at: [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

-

A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. (n.d.). Arkivoc. Available at: [Link]

-

Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. (n.d.). DSpace Repository. Available at: [Link]

-

Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). (n.d.). Cheméo. Available at: [Link]

-

Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). (n.d.). Cheméo. Available at: [Link]

-

1H-Indole, 2,3-dihydro-. (n.d.). NIST WebBook. Available at: [Link]

-

In(OTf)3-Catalyzed Synthesis of 2,3-Dihydro-1H-benzo[e]indoles and 2,3-Dihydrobenzofurans via [3 + 2] Annulation. (2020). ACS Publications. Available at: [Link]

-

(a) N-oxidation mechanism illustrated in an aliphatic nitrogen, (b)... (n.d.). ResearchGate. Available at: [Link]

-

Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. (n.d.). PMC. Available at: [Link]

-

An Efficient Synthesis of 2-CF3-3-Benzylindoles. (2021). MDPI. Available at: [Link]

-

An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.). ResearchGate. Available at: [Link]

-

Oxidation-induced ambiphilicity triggers N–N bond formation and dinitrogen release in octahedral terminal molybdenum(v) nitrido complexes. (n.d.). PMC. Available at: [Link]

-

N-oxidation of drugs associated with idiosyncratic drug reactions. (2002). PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-oxidation of drugs associated with idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemcess.com [chemcess.com]

- 8. researchgate.net [researchgate.net]

- 9. library.dphen1.com [library.dphen1.com]

- 10. onyxipca.com [onyxipca.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. sepscience.com [sepscience.com]

- 14. cetjournal.it [cetjournal.it]

Methodological & Application

Application Note: Synthesis Protocol for 1-Benzyl-2-methyl-2,3-dihydro-1H-indole

Introduction and Scope

The indoline core is a ubiquitous structural motif in natural alkaloids and synthetic pharmaceuticals. Specifically, 1-benzyl-2-methyl-2,3-dihydro-1H-indole (commonly known as 1-benzyl-2-methylindoline) serves as a critical intermediate in the development of 1[1] and complex 2[2]. This application note details two orthogonal, self-validating synthetic workflows for its preparation: the direct nucleophilic substitution (N-alkylation) of 2-methylindoline, and the acid-mediated reductive amination of 1-benzyl-2-methyl-1H-indole.

Mechanistic Rationale and Experimental Causality

To ensure reproducibility and high fidelity in drug development settings, understanding the physicochemical causality behind these reaction conditions is paramount.

Route A: Direct N-Benzylation (SN2 Pathway)

The direct alkylation of 2-methylindoline with benzyl bromide proceeds via a classic SN2 mechanism.

-

Base Selection (K₂CO₃) : A mild, insoluble inorganic base like potassium carbonate is preferred over stronger bases (e.g., NaH). It efficiently scavenges the hydrobromic acid byproduct driving the reaction forward without promoting unwanted ring-opening or degradation of the indoline core.

-

Solvent Dynamics (MeCN) : Acetonitrile is a polar aprotic solvent that optimally solvates the nucleophilic nitrogen while leaving the bromide leaving group relatively unsolvated, thereby accelerating the SN2 transition state.

-

Temperature Control : The reaction is heated to 80 °C. Lower temperatures result in sluggish kinetics due to the steric hindrance of the adjacent C2-methyl group, while higher temperatures risk over-alkylation (quaternary ammonium salt formation).

Route B: Acid-Mediated Indole Reduction

Alternatively, reducing 1-benzyl-2-methyl-1H-indole requires disrupting the aromaticity of the pyrrole ring.

-

Protonation Strategy : Glacial acetic acid serves as both solvent and proton source. Protonation occurs preferentially at the C3 position of the indole, generating a highly electrophilic indolinium (iminium) intermediate at C2.

-

Hydride Source (NaBH₃CN) : Sodium cyanoborohydride is uniquely stable in acidic media (unlike NaBH₄, which rapidly decomposes). It selectively attacks the C2-iminium carbon, delivering the hydride to yield the fully saturated indoline.

Experimental Protocols

Protocol A: N-Benzylation of 2-Methylindoline (Primary Method)

This protocol is highly scalable and generally provides >85% yield.[1]

Reagents:

-

2-Methylindoline: 10.0 mmol (1.33 g)

-

Benzyl bromide: 11.0 mmol (1.88 g, 1.31 mL)

-

Potassium carbonate (K₂CO₃, anhydrous): 20.0 mmol (2.76 g)

-

Acetonitrile (MeCN, anhydrous): 30 mL

Step-by-Step Procedure:

-

Initialization : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylindoline (10.0 mmol) and anhydrous MeCN (30 mL) under a nitrogen atmosphere.

-

Base Addition : Introduce anhydrous K₂CO₃ (20.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure uniform suspension.

-

Electrophile Addition : Add benzyl bromide (11.0 mmol) dropwise over 10 minutes via syringe. Note: The slight 1.1 equiv excess compensates for trace moisture-induced hydrolysis of the bromide.

-

Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 4–6 hours. Monitor reaction progression via TLC (Hexanes/EtOAc 9:1) or LC-MS until the starting material is consumed.

-

Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and quench with distilled water (50 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate (2 × 25 mL).

-

Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0–5% EtOAc in Hexanes) to afford 1-benzyl-2-methylindoline as a pale yellow oil.

Protocol B: Reduction of 1-Benzyl-2-methyl-1H-indole (Alternative Method)

Ideal when the starting indole is more readily available than the indoline.

Step-by-Step Procedure:

-

Initialization : Dissolve 1-benzyl-2-methyl-1H-indole (5.0 mmol) in glacial acetic acid (20 mL) in a 50 mL flask at 0 °C.

-

Reduction : Slowly add NaBH₃CN (15.0 mmol, 3.0 equiv) in small portions to manage the exothermic release of hydrogen gas.

-

Maturation : Allow the reaction to warm to room temperature and stir for 12 hours.

-

Neutralization : Carefully pour the mixture into crushed ice and neutralize to pH 8 using 10% aqueous NaOH. Caution: Highly exothermic; perform in an ice bath.

-

Extraction : Extract with dichloromethane (3 × 30 mL). Wash the organics with brine, dry over MgSO₄, and concentrate.

-

Purification : Pass through a short silica plug (Hexanes/EtOAc 95:5) to yield the pure product.

Data Presentation

Table 1: Comparison of Synthesis Workflows

| Parameter | Route A (N-Alkylation) | Route B (Indole Reduction) |

| Primary Reagents | 2-Methylindoline, BnBr, K₂CO₃ | 1-Benzyl-2-methylindole, NaBH₃CN |

| Solvent / Temp | MeCN / 80 °C | AcOH / 0 °C to RT |

| Typical Yield | 85 – 92% | 75 – 82% |

| Reaction Time | 4 – 6 hours | 12 hours |

| Scalability | Excellent (up to 100g scale) | Good (requires gas evolution control) |

| Key Advantage | High atom economy, cheap reagents | Useful if starting from indole core |

Table 2: Analytical Characterization Data [3]

| Analytical Method | Observed Data for 1-Benzyl-2-methylindoline |

| Appearance | Pale yellow oil |

| ¹H NMR (600 MHz, CDCl₃) | δ 7.37-7.22 (m, 7H), 6.29 (d, J = 8.7 Hz, 1H), 4.44 (d, J = 16.2 Hz, 1H), 4.25 (d, J = 16.2 Hz, 1H), 3.90-3.82 (m, 1H), 3.23 (dd, Ja = 15.8 Hz; Jb = 8.9, 1H), 2.70 (dd, Ja = 15.8 Hz; Jb = 8.8, 1H), 1.31 (d, J = 6.1 Hz, 3H). |

| HRMS (APCI) | Calculated for C₁₆H₁₈N[M+H]⁺: 224.1439; Found: 224.1445. |

Reaction Workflow Visualization

The following diagram illustrates the logical progression and mechanistic divergence of the two synthesis routes.

Caption: Divergent synthetic workflows for 1-benzyl-2-methylindoline highlighting mechanistic pathways.

References

-

[3] SI_full paper_CS_20.12.2020 - The Royal Society of Chemistry. Royal Society of Chemistry. 3

-

[1] N-arylsulfonyl indolines as RORγ agonists. National Institutes of Health (PMC). 1

-